sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid
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Overview
Description
Sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid, often involves cyclization reactions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol can yield the corresponding indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid exerts its effects involves interactions with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness
Sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid is unique due to its specific structure, which combines the indole ring with a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H11NNaO4S+ |
---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid |
InChI |
InChI=1S/C10H11NO4S.Na/c12-10-8(5-6-16(13,14)15)7-3-1-2-4-9(7)11-10;/h1-4,11-12H,5-6H2,(H,13,14,15);/q;+1 |
InChI Key |
SVZPAFDHUMTAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)CCS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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